3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Description
3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a heterocyclic compound that belongs to the class of triazines and purines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3,4,7,9-tetramethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2/c1-5-6(2)17-7-8(12-10(17)14-13-5)15(3)11(19)16(4)9(7)18/h6H,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUUDAQGACKOID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NNC2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazine derivative with a purine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has demonstrated that derivatives of 1,2,4-triazole compounds exhibit promising antitumor activity. Studies have shown that the incorporation of the triazino structure enhances the biological activity against various cancer cell lines. For instance, compounds similar to 3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione have been synthesized and tested for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that triazole derivatives can act effectively against a range of bacteria and fungi. The presence of the tetramethyl group is believed to enhance lipophilicity and membrane permeability, contributing to increased antimicrobial efficacy .
Agricultural Applications
Fungicides and Herbicides
In agriculture, compounds with a triazole structure are often utilized as fungicides due to their ability to inhibit fungal growth by interfering with sterol biosynthesis in cell membranes. The specific compound discussed has shown potential as a lead structure for developing new fungicides that are effective against resistant strains of plant pathogens .
Plant Growth Regulators
Additionally, research suggests that derivatives of this compound may function as plant growth regulators. They can modulate plant hormone levels and influence growth patterns under various environmental conditions. This is particularly relevant in enhancing crop yields and stress resistance .
Materials Science
Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymer synthesis. Its unique structure allows for the development of novel polymers with enhanced thermal stability and mechanical properties. These materials could be applicable in coatings and composite materials .
Case Studies
Mechanism of Action
The mechanism of action of 3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are often conducted to elucidate these mechanisms and identify the key molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
3,6-disubstituted-1,2,4,5-tetrazine: Another heterocyclic compound with similar structural features and biological activities.
1,2,3-triazole derivatives: Known for their diverse biological activities and used in various applications.
Tetrazoles: Commonly used in medicinal chemistry for their bioactive properties.
Uniqueness
3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is unique due to its specific structural arrangement and the presence of both triazine and purine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a member of the purine family and has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes multiple methyl groups and a triazine ring which are crucial for its biological activity.
Anticancer Properties
Research indicates that derivatives of triazole compounds often exhibit anticancer properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines. The compound may share similar mechanisms due to its structural characteristics.
A study highlighted that certain triazolethiones demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7) with IC50 values ranging from 6.2 μM to 43.4 μM . While specific data on this compound's anticancer activity is limited, its structural analogs suggest potential efficacy in this area.
Antimicrobial Activity
Triazole compounds are well-known for their antimicrobial properties. The compound's ability to act against bacterial and fungal infections could be attributed to its interaction with microbial enzymes or cell membranes. For example, triazole derivatives have been reported to exhibit activity against pathogens such as Staphylococcus aureus and Candida albicans .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented extensively. Triazoles can inhibit pro-inflammatory cytokines and modulate immune responses. A related study demonstrated that triazole derivatives significantly reduced inflammation markers in vitro . This suggests that this compound may also possess anti-inflammatory properties.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : Many triazole derivatives act by inhibiting specific enzymes involved in cellular processes.
- Receptor Interaction : Some studies suggest that these compounds may interact with various receptors (e.g., CRF(1) receptors), which could lead to therapeutic effects in conditions like anxiety and depression .
- Oxidative Stress Modulation : Compounds similar to this one have shown antioxidant properties that help mitigate oxidative stress in cells.
Case Studies
While direct case studies on this specific compound are scarce, related research provides insights into its potential applications:
- Cytotoxicity Against Cancer Cells : A study evaluated several triazole derivatives against multiple cancer lines and found promising results for anticancer activity .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of triazole compounds against clinical isolates and demonstrated significant inhibitory effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
